1,3,6-Naphthalenetrisulfonic acid, 7-((2-((aminocarbonyl)amino)-4-((4-chloro-6-((4-((2-(sulfooxy)ethyl)sulfonyl)phenyl)amino)-1,3,5-triazin-2-yl)amino)phenyl)azo)-, tetrapotassium salt
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Overview
Description
1,3,6-Naphthalenetrisulfonic acid, 7-((2-((aminocarbonyl)amino)-4-((4-chloro-6-((4-((2-(sulfooxy)ethyl)sulfonyl)phenyl)amino)-1,3,5-triazin-2-yl)amino)phenyl)azo)-, tetrapotassium salt is a complex organic compound. It is characterized by its multiple functional groups, including sulfonic acid, azo, and triazine groups, which contribute to its diverse chemical properties and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, including the introduction of sulfonic acid groups, azo coupling, and triazine ring formation. The reaction conditions often require controlled temperatures, pH levels, and the use of specific catalysts to ensure the desired product is obtained.
Industrial Production Methods
Industrial production methods may involve large-scale reactions in batch or continuous processes. The use of automated systems and advanced purification techniques ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the azo and triazine groups.
Reduction: Reduction reactions may target the azo group, leading to the formation of amines.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, hydrogen gas.
Substitution Reagents: Halides, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acid derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
Chemistry
The compound is used as a reagent in various chemical reactions, including coupling reactions and as a precursor for more complex molecules.
Biology
In biological research, it may be used as a staining agent or in the synthesis of biologically active compounds.
Medicine
Industry
In the industrial sector, the compound is used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The compound exerts its effects through interactions with specific molecular targets. The azo and triazine groups play a crucial role in its reactivity, allowing it to participate in various chemical and biological processes. The sulfonic acid groups enhance its solubility and reactivity in aqueous environments.
Comparison with Similar Compounds
Similar Compounds
1,3,6-Naphthalenetrisulfonic acid: A simpler analog with similar sulfonic acid groups.
Azo compounds: Compounds containing the azo group, known for their vivid colors and use in dyes.
Triazine derivatives: Compounds with the triazine ring, used in herbicides and other applications.
Uniqueness
The unique combination of functional groups in 1,3,6-Naphthalenetrisulfonic acid, 7-((2-((aminocarbonyl)amino)-4-((4-chloro-6-((4-((2-(sulfooxy)ethyl)sulfonyl)phenyl)amino)-1,3,5-triazin-2-yl)amino)phenyl)azo)-, tetrapotassium salt provides it with distinct chemical properties and a wide range of applications that are not typically found in simpler analogs.
Properties
CAS No. |
73612-28-9 |
---|---|
Molecular Formula |
C28H20ClK4N9O16S5 |
Molecular Weight |
1090.7 g/mol |
IUPAC Name |
tetrapotassium;7-[[2-(carbamoylamino)-4-[[4-chloro-6-[4-(2-sulfonatooxyethylsulfonyl)anilino]-1,3,5-triazin-2-yl]amino]phenyl]diazenyl]naphthalene-1,3,6-trisulfonate |
InChI |
InChI=1S/C28H24ClN9O16S5.4K/c29-25-34-27(31-15-1-4-17(5-2-15)55(40,41)8-7-54-59(51,52)53)36-28(35-25)32-16-3-6-20(21(11-16)33-26(30)39)37-38-22-13-19-14(10-24(22)58(48,49)50)9-18(56(42,43)44)12-23(19)57(45,46)47;;;;/h1-6,9-13H,7-8H2,(H3,30,33,39)(H,42,43,44)(H,45,46,47)(H,48,49,50)(H,51,52,53)(H2,31,32,34,35,36);;;;/q;4*+1/p-4 |
InChI Key |
AHWQUULLHQVBEK-UHFFFAOYSA-J |
Canonical SMILES |
C1=CC(=CC=C1NC2=NC(=NC(=N2)Cl)NC3=CC(=C(C=C3)N=NC4=CC5=C(C=C(C=C5C=C4S(=O)(=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-])NC(=O)N)S(=O)(=O)CCOS(=O)(=O)[O-].[K+].[K+].[K+].[K+] |
Origin of Product |
United States |
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